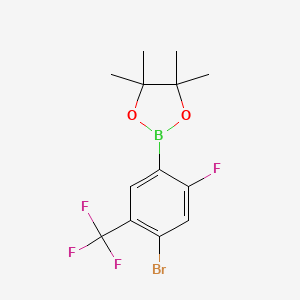

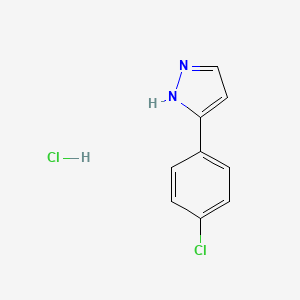

![molecular formula C7H6IN3 B2934790 4-碘-5-甲基-1H-吡唑并[3,4-b]吡啶 CAS No. 1160502-46-4](/img/structure/B2934790.png)

4-碘-5-甲基-1H-吡唑并[3,4-b]吡啶

描述

“4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1160502-46-4 . It has a molecular weight of 259.05 . The compound is usually stored at a temperature of 4°C and is available in the form of a powder .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . One of the synthetic strategies involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Physical And Chemical Properties Analysis

“4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.科学研究应用

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure is closely related to purine bases, making it a valuable scaffold in medicinal chemistry . Researchers have utilized it to create analogs with potential therapeutic effects.

Development of Anticancer Agents

Due to its structural similarity to adenine and guanine, 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine has been explored for its use in designing anticancer drugs. It can be modified to target specific pathways involved in cancer cell proliferation .

Creation of Anxiolytic Drugs

Compounds derived from this chemical have been studied for their anxiolytic properties. The derivatives have shown promise in creating drugs that can potentially treat anxiety disorders .

Pulmonary Hypertension Treatment

Derivatives of 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine have been part of the drug formulation for treating pulmonary hypertension, showcasing the compound’s versatility in addressing cardiovascular diseases .

Designing GPCR Ligands

The compound’s framework is used to design ligands for G protein-coupled receptors (GPCRs), which are crucial targets for a variety of drugs. Modifying the core structure allows for the development of selective GPCR modulators .

Agricultural Chemical Research

In agriculture, derivatives of this compound are being researched for their potential use as pesticides or herbicides. The modifications aim to disrupt the life cycle of pests or inhibit the growth of weeds .

Material Science Applications

The pyrazolopyridine core, including derivatives like 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, is being investigated for its use in material science, particularly in the creation of organic semiconductors and photovoltaic materials .

Neurological Disorder Treatments

Research is ongoing to utilize this compound in the development of treatments for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development targeting the central nervous system .

安全和危害

The compound has been classified with the signal word ‘Warning’ and it comes with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-2-9-7-5(6(4)8)3-10-11-7/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWWEASUDFBAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1I)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1160502-46-4 | |

| Record name | 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

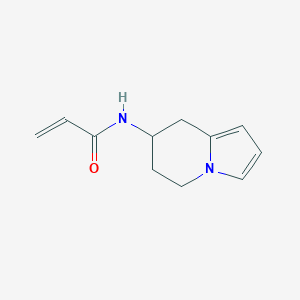

![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)

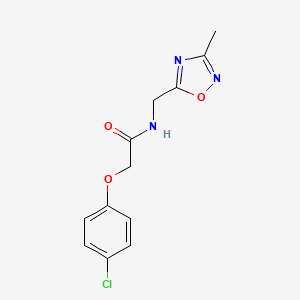

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

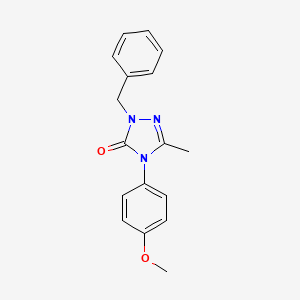

![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)